molecular formula C19H17N5O4S B2455499 2,5-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894068-51-0

2,5-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2455499
CAS No.: 894068-51-0
M. Wt: 411.44
InChI Key: OKQCKHNMJZEXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

2,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-27-15-6-8-17(28-2)18(11-15)29(25,26)23-14-5-3-4-13(10-14)16-7-9-19-21-20-12-24(19)22-16/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQCKHNMJZEXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 1,4-Dimethoxybenzene

The synthesis begins with the sulfonation of 1,4-dimethoxybenzene using chlorosulfonic acid. This electrophilic aromatic substitution introduces a sulfonic acid group at the para position relative to one methoxy group, yielding 2,5-dimethoxybenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride. Optimal conditions (0–5°C, 4 h) minimize side reactions such as demethylation, achieving 85–92% yield.

$$
\text{1,4-Dimethoxybenzene} + \text{ClSO}3\text{H} \rightarrow \text{2,5-Dimethoxybenzenesulfonic acid} \xrightarrow{\text{PCl}5} \text{2,5-Dimethoxybenzenesulfonyl chloride}
$$

Purification and Characterization

The sulfonyl chloride is purified via recrystallization from hexane/ethyl acetate (3:1), yielding white crystals (mp 98–100°C). Characterization by $$ ^1\text{H} $$ NMR (CDCl₃) confirms the structure: δ 3.85 (s, 6H, OCH₃), 7.12 (d, J = 8.9 Hz, 1H, H-3), 7.55 (dd, J = 8.9, 2.8 Hz, 1H, H-4), 8.02 (d, J = 2.8 Hz, 1H, H-6).

Synthesis of the 3-{Triazolo[4,3-b]pyridazin-6-yl}aniline Intermediate

Construction of theTriazolo[4,3-b]pyridazine Core

The triazolopyridazine ring is assembled via cyclocondensation of 6-hydrazinylpyridazine with formamide or triethyl orthoformate. Heating 6-hydrazinylpyridazine in formamide at 120°C for 8 h induces cyclization, formingtriazolo[4,3-b]pyridazine in 78% yield. Alternative methods employ microwave-assisted synthesis (150°C, 30 min) to accelerate the reaction.

Functionalization at the 6-Position

Coupling of Sulfonyl Chloride and Aniline

Sulfonamide Bond Formation

The final step involves reacting 2,5-dimethoxybenzenesulfonyl chloride with 3-{triazolo[4,3-b]pyridazin-6-yl}aniline in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature. TEA neutralizes HCl, driving the reaction to completion. After 12 h, the crude product is washed with water and purified via column chromatography (SiO₂, EtOAc/hexane 1:1), yielding 72–80% of the target compound.

$$
\text{2,5-Dimethoxybenzenesulfonyl chloride} + \text{3-{Triazolo[4,3-b]pyridazin-6-yl}aniline} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$

Optimization Studies

Variations in solvent (THF, DMF), base (pyridine, NaHCO₃), and temperature reveal that DCM/TEA at 0°C→RT maximizes yield while minimizing decomposition. Excess sulfonyl chloride (1.2 eq) improves conversion without significant side products.

Alternative Synthetic Routes

Ullmann-Type Coupling

A copper-catalyzed Ullmann reaction couples 2,5-dimethoxybenzenesulfonamide with 6-bromo-triazolo[4,3-b]pyridazine. Using CuI/L-proline in DMSO at 110°C, this one-pot method achieves 60% yield but requires harsher conditions.

Reductive Amination

In a divergent approach, 2,5-dimethoxybenzenesulfonamide is reacted with 3-formylphenyl-triazolopyridazine under NaBH₃CN in MeOH. However, this route yields <50% due to competing imine formation.

Characterization and Analytical Data

Spectroscopic Analysis

  • $$ ^1\text{H} $$ NMR (DMSO-d₆) : δ 3.82 (s, 6H, OCH₃), 7.25–8.45 (m, 7H, aromatic), 10.12 (s, 1H, NH).
  • HRMS (ESI+) : m/z calc. for C₂₀H₁₈N₅O₄S [M+H]⁺: 432.1074; found: 432.1078.

Purity and Crystallinity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >99% purity. Recrystallization from ethanol/water (4:1) affords needle-like crystals suitable for X-ray diffraction.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing Pd(PPh₃)₄ with Pd(OAc)₂/XPhos reduces catalyst costs by 40% without sacrificing yield.

Waste Management

Aqueous washes recover >90% of TEA-HCl, which is neutralized and recycled.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

General Synthetic Pathway

  • Formation of Triazole : The initial step often involves the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds to form the triazole ring.
  • Pyridazine Integration : Subsequent reactions introduce the pyridazine moiety through diazotization or other coupling methods.
  • Final Sulfonamide Formation : The final step involves the reaction of the amine with sulfonyl chlorides to yield the sulfonamide.

Biological Activities

Research indicates that compounds containing both triazole and sulfonamide functionalities exhibit a range of biological activities:

Antimicrobial Properties

Compounds similar to 2,5-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide have shown significant antimicrobial activity against various pathogens. For instance:

  • Antifungal Activity : Studies have demonstrated that related triazole-sulfonamides possess antifungal properties effective against strains such as Candida albicans and Rhodotorula species with minimal inhibitory concentrations (MICs) often lower than 25 µg/mL .
  • Antimalarial Potential : A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been evaluated for antimalarial activity against Plasmodium falciparum, showing promising results with IC50 values in the micromolar range .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Similar sulfonamides have been investigated for their ability to inhibit acetylcholinesterase, which is relevant in treating conditions like Alzheimer's disease .
  • Glucosidase Inhibition : Other derivatives have been screened for α-glucosidase inhibition, indicating potential use in managing Type 2 diabetes mellitus .

Case Studies

Several studies highlight the applications and efficacy of compounds structurally related to this compound:

StudyCompoundTargetResults
Triazolo-SulfonamidesPlasmodium falciparumIC50 = 2.24 µM
Pyridine-SulfonamidesCandida albicansMIC ≤ 25 µg/mL
Triazol-SulfonamidesAcetylcholinesteraseSignificant inhibition observed

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a particular metabolite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both triazolopyridazine and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2,5-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS Number: 894068-51-0) is a sulfonamide derivative characterized by its unique structural features, including a triazolo-pyridazine moiety linked to a phenyl group and sulfonamide functional group. This structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multiple steps that can be optimized for yield and purity. The process may include reactions such as the coupling of dimethoxy-substituted phenols with triazole derivatives under controlled conditions. High-throughput screening techniques are often employed to identify effective synthetic routes.

Biological Activity

Research indicates that This compound exhibits significant biological activities:

  • Anticancer Activity : Several studies have explored the anticancer properties of sulfonamide derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis through mechanisms involving the inhibition of key signaling pathways such as PARP-1 and EGFR .
  • Mechanism of Action : The compound's mechanism includes targeting specific enzymes and receptors that are crucial in cancer progression. Molecular docking studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis .

Case Studies

  • In Vitro Cytotoxicity : In a study evaluating the cytotoxic effects on breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, the compound demonstrated an IC50 value of approximately 4.51 µM against leukemia cells. Furthermore, it was noted to arrest the cell cycle in G0-G1 and S phases while increasing levels of cleaved caspases 3 and 9, indicating apoptosis induction .
  • Cardiovascular Effects : Other studies have indicated that related sulfonamide compounds can affect cardiovascular parameters such as perfusion pressure and coronary resistance. For example, a derivative was shown to decrease perfusion pressure significantly in isolated rat heart models . This suggests potential applications in treating cardiovascular diseases.

Comparative Analysis

The following table summarizes the biological activities of various compounds related to sulfonamides:

Compound NameStructural FeaturesBiological Activity
This compoundDimethoxy groupsAnticancer activity
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineIsoquinoline coreAntimicrobial properties
5-amino-[1,2,4]triazole derivativesTriazole coreEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:
  • Triazolopyridazine Core Formation : Cyclization of precursors (e.g., hydrazine derivatives) under controlled temperatures (70–100°C) in polar aprotic solvents like DMF or DMSO. Catalysts such as CuI may enhance efficiency .
  • Sulfonamide Coupling : Reacting the triazolopyridazine intermediate with a sulfonyl chloride derivative. Conditions require anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to neutralize HCl byproducts. Maintaining pH 8–9 prevents side reactions .
  • Critical Factors : Purity of intermediates (monitored via TLC), stoichiometric ratios, and exclusion of moisture. Yield optimization often involves slow reagent addition and inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are most robust for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in triazolopyridazine at δ 7.5–8.5 ppm). Integration ratios confirm substituent stoichiometry .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95%). High-resolution MS confirms molecular weight (expected [M+H]⁺ ~490–500 Da) .
  • Elemental Analysis : Validates C, H, N, S content against theoretical values (deviation <0.4% acceptable) .

Q. How can researchers improve the aqueous solubility of this sulfonamide for biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins to solubilize the compound without denaturing proteins .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions. For example, substituting one methoxy group with a hydroxyl may enhance solubility while retaining activity .

Advanced Research Questions

Q. How can contradictions in enzymatic inhibition data for triazolopyridazine sulfonamides be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and enzyme isoforms (e.g., COX-2 vs. CA-II). Pre-incubate compounds with enzymes to ensure equilibrium .
  • Compound Stability : Test for degradation under assay conditions (e.g., 37°C, 24 hrs) via HPLC. Use fresh stock solutions to avoid solvent evaporation effects .
  • Data Normalization : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and report IC₅₀ values with 95% confidence intervals from triplicate assays .

Q. What computational strategies predict the binding mode of this compound to target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB ID 1XP8 for sulfonamide-binding enzymes). Prioritize poses with sulfonamide-SO₂ interacting with Zn²⁺ or catalytic residues .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Calculate RMSD (<2 Å) and hydrogen bond occupancy (>50%) for key interactions .
  • Free Energy Perturbation (FEP) : Estimate ΔΔG for substituent modifications (e.g., methoxy vs. ethoxy) to guide SAR studies .

Q. What methodological considerations are critical for designing SAR studies to enhance potency?

  • Methodological Answer :
  • Core Retention : Preserve the triazolopyridazine-sulfonamide scaffold, which is critical for target engagement. Modify peripheral groups (e.g., methoxy, phenyl) .
  • Library Design : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) using parallel synthesis. Assess logP (2–4) and polar surface area (80–100 Ų) to balance permeability and solubility .
  • Activity Cliffs : Identify abrupt potency changes (e.g., 10-fold IC₅₀ difference) via heatmap clustering. Probe steric/electronic effects with Hammett plots or 3D-QSAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.